trans-4-Ethyl-4'-(4-pentylcyclohexyl)-1,1'-biphenyl
Overview
Description
Trans-4-Ethyl-4'-(4-pentylcyclohexyl)-1,1'-biphenyl (TEC-PB) is a synthetic organic compound that is used in a wide range of scientific research applications, including drug development and biomedical research. TEC-PB is a white crystalline solid with a melting point of 94-95°C and a boiling point of 248-250°C. It is soluble in organic solvents and has a molecular weight of 336.5 g/mol.
Scientific Research Applications
Liquid Crystal Research
The compound has been notably studied for its applications in liquid crystal technology. Research indicates that materials derived from trans-4-Ethyl-4'-(4-pentylcyclohexyl)-1,1'-biphenyl exhibit nematic phases, crucial for liquid crystal displays (LCDs). In particular, dielectric parameters, elastic constants, and rotational viscosity of these materials were analyzed, revealing the compound's potential in improving the electro-optical properties of liquid crystals (Jankowiak et al., 2013).
Structural Analysis
The structural properties of derivatives of trans-4-Ethyl-4'-(4-pentylcyclohexyl)-1,1'-biphenyl, specifically BCH52 and its fluoro derivative BCH52F, were studied. This research aimed to understand the influence of fluoro substitution on the molecule's packing and short-range ordering in crystal structures. The torsion angles between different subunits of the molecules were compared to analyze the effects of fluoro substitution (Walz et al., 1987).
Electroconvection Patterns
Research has also focused on the patterns of electroconvection in nematic liquid crystals made from this compound. This study aimed to understand the formation of patterns as a function of applied voltage, frequency, and electrical conductivity. The findings are essential for the development of advanced liquid crystal displays and devices (Dennin et al., 1998).
Organic Chemistry and Reactions
The compound has also been a subject in organic chemistry, particularly in studying the reactivity and formation of specific chemical structures like furylethylenes and 1,2-difurylethylenes. These studies contribute to a broader understanding of organic synthesis processes and the development of new organic compounds (Casey & Strotman, 2005).
properties
IUPAC Name |
1-ethyl-4-[4-(4-pentylcyclohexyl)phenyl]benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H34/c1-3-5-6-7-21-10-14-23(15-11-21)25-18-16-24(17-19-25)22-12-8-20(4-2)9-13-22/h8-9,12-13,16-19,21,23H,3-7,10-11,14-15H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOLGXBQYTARJLD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1CCC(CC1)C2=CC=C(C=C2)C3=CC=C(C=C3)CC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H34 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301000682 | |
Record name | 3~4~-Ethyl-1~4~-pentyl-1~1~,1~2~,1~3~,1~4~,1~5~,1~6~-hexahydro-1~1~,2~1~:2~4~,3~1~-terphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301000682 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
trans-4-Ethyl-4'-(4-pentylcyclohexyl)-1,1'-biphenyl | |
CAS RN |
79709-85-6 | |
Record name | trans-4-Ethyl-4'-(4-pentylcyclohexyl)-1,1'-biphenyl | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079709856 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3~4~-Ethyl-1~4~-pentyl-1~1~,1~2~,1~3~,1~4~,1~5~,1~6~-hexahydro-1~1~,2~1~:2~4~,3~1~-terphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301000682 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | trans-4-ethyl-4'-(4-pentylcyclohexyl)-1,1'-biphenyl | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.072.014 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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